molecular formula C15H29NO B14462830 N,N-Dipropyl-3-cyclohexylpropanamide CAS No. 72299-19-5

N,N-Dipropyl-3-cyclohexylpropanamide

Cat. No.: B14462830
CAS No.: 72299-19-5
M. Wt: 239.40 g/mol
InChI Key: HSAWNXZEVITKQM-UHFFFAOYSA-N
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Description

Contextualization of Amide Functional Groups in Organic and Medicinal Chemistry

The amide functional group is one of the most fundamental and ubiquitous linkages in both chemistry and biology. organicchemexplained.com Its importance is underscored by its presence as the connecting bond in the peptide backbone of proteins. organicchemexplained.comchemistrytalk.org In the realm of medicinal chemistry, the amide bond is of critical importance; it is estimated to be the most frequently formed bond in the pharmaceutical industry, with approximately 25% of all commercial drugs and two-thirds of drug candidates featuring at least one amide group. rsc.org

The widespread use of amides stems from their unique combination of properties. They are relatively stable and resistant to hydrolysis compared to other carbonyl derivatives like esters, which is a crucial feature for molecular stability in biological systems. organicchemexplained.com The planarity of the amide bond, a result of resonance delocalization, restricts conformational freedom, which can be advantageous in drug design. Furthermore, primary and secondary amides are capable of acting as both hydrogen bond donors and acceptors, enabling strong interactions with biological targets such as protein active sites. chemistrytalk.org Even tertiary amides, like the one found in N,N-Dipropyl-3-cyclohexylpropanamide, contribute to a molecule's polarity and can influence its solubility and interactions with biological environments. chemistrytalk.org The versatility and reliability of the amide group make it an indispensable tool for linking molecular fragments in the synthesis of complex organic molecules, polymers like Nylon and Kevlar, and a vast array of pharmaceuticals. chemistrytalk.orgpulsus.com

Significance of Cyclohexyl Ring Systems in Bioactive Molecules and Drug Design

Saturated carbocyclic systems, particularly the cyclohexyl ring, are common structural motifs in the design of bioactive molecules. The incorporation of a cyclohexyl group can significantly influence a molecule's pharmacological profile by modifying its lipophilicity, metabolic stability, and conformational rigidity. nih.gov Increasing the lipophilicity, or fat-solubility, of a compound can enhance its ability to cross biological membranes, a key aspect of drug absorption and distribution.

The cyclohexyl ring serves as a three-dimensional, non-planar scaffold that can improve interactions with protein binding pockets by maximizing van der Waals contacts. nih.gov Its rigid structure, which preferentially adopts a stable "chair" conformation, can help lock the molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target and potentially increasing potency. nih.gov Furthermore, replacing aromatic rings with saturated rings like cyclohexane (B81311) is a common strategy in medicinal chemistry to improve metabolic stability, as the C-H bonds in a cyclohexyl ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes than those in many aromatic systems. The strategic placement of such rings can lead to improved physicochemical and pharmacokinetic properties of a drug candidate. nih.govrsc.org

Overview of N-Alkyl Substituted Propanamide Scaffolds in Chemical Biology

The N-alkyl substituted propanamide scaffold represents a versatile platform in chemical biology and medicinal chemistry for the development of novel bioactive agents. This structural framework allows for systematic modification at several points, including the N-alkyl groups and the substituent at the 3-position of the propanamide chain, enabling the generation of large libraries of related compounds for biological screening.

Research has demonstrated the utility of this scaffold in creating compounds with a range of biological activities. For instance, a series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govnih.gov By varying the primary and secondary amines used to form the N-alkyl amide, researchers were able to modulate the lipophilic and hydrophilic character of the molecules, leading to the identification of compounds with significant antitumor effects. nih.govnih.gov This highlights how the N-alkyl propanamide core can serve as a foundational structure for attaching diverse chemical moieties, thereby exploring structure-activity relationships and optimizing compounds for a specific biological target. rsc.org

Research Rationale and Scope for Investigating this compound

The research interest in this molecule would likely focus on characterizing its fundamental physicochemical properties and understanding how its structure dictates its behavior. The investigation could serve as a model for understanding the interplay between the bulky, lipophilic cyclohexyl group and the moderately polar, sterically hindered tertiary amide. The N,N-dipropyl groups contribute to the molecule's lipophilicity and create a specific steric environment around the amide bond, which can influence its rotational dynamics and interaction potential.

By synthesizing and characterizing this compound, researchers can generate valuable data that contributes to broader models of structure-property relationships. The synthesis itself, likely achieved through the reaction of a cyclohexanepropanoic acid derivative with dipropylamine (B117675), provides practical information on amide bond formation with hindered amines. evitachem.com The scope of investigation would be to establish a baseline of its chemical and physical properties, which can then be compared to related analogs to systematically parse the contribution of each structural component.

Physicochemical Properties of this compound

The following table summarizes key computed physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C₁₅H₂₉NOPubChem nih.gov
Molecular Weight 239.40 g/mol PubChem nih.gov
IUPAC Name 3-cyclohexyl-N,N-dipropylpropanamidePubChem nih.gov
CAS Number 72299-19-5PubChem nih.gov
XLogP3 (Lipophilicity) 4.5PubChem nih.gov
Polar Surface Area 20.3 ŲPubChem nih.gov
Rotatable Bond Count 7PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 1PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72299-19-5

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

IUPAC Name

3-cyclohexyl-N,N-dipropylpropanamide

InChI

InChI=1S/C15H29NO/c1-3-12-16(13-4-2)15(17)11-10-14-8-6-5-7-9-14/h14H,3-13H2,1-2H3

InChI Key

HSAWNXZEVITKQM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CCC1CCCCC1

Origin of Product

United States

Synthetic Methodologies for N,n Dipropyl 3 Cyclohexylpropanamide and Structural Analogues

Retrosynthetic Analysis of N,N-Dipropyl-3-cyclohexylpropanamide

A retrosynthetic analysis of this compound logically dissects the molecule into feasible starting materials. The most apparent disconnection is at the amide bond (C-N), a common and reliable strategy in the synthesis of amides. This primary disconnection yields two key synthons: a 3-cyclohexylpropanoyl cation equivalent and a dipropylaminyl anion equivalent. These synthons correspond to the practical starting materials, 3-cyclohexylpropanoic acid and dipropylamine (B117675), respectively.

This approach simplifies the synthesis to the formation of a single amide bond between a carboxylic acid and a secondary amine. Further retrosynthetic analysis of the 3-cyclohexylpropanoic acid precursor can be envisioned, potentially leading back to simpler, commercially available starting materials such as cyclohexanone (B45756) or cinnamic acid through various synthetic transformations.

Target Molecule Disconnection Synthons Practical Starting Materials
This compoundAmide C-N bond3-Cyclohexylpropanoyl cation, Dipropylaminyl anion3-Cyclohexylpropanoic acid, Dipropylamine

Advanced Amide Bond Formation Strategies for Substituted Propanamides

The formation of the amide bond is a cornerstone of organic synthesis. For N,N-disubstituted amides like this compound, various modern strategies can be employed to ensure high yield and purity.

Carboxylic Acid Activation Techniques for N,N-Disubstituted Amides

Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under mild conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must be "activated" to increase the electrophilicity of the carbonyl carbon. Common activation methods include:

Conversion to Acid Chlorides: 3-Cyclohexylpropanoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 3-cyclohexylpropanoyl chloride. This intermediate readily reacts with dipropylamine to form the desired amide.

Conversion to Acid Anhydrides: The carboxylic acid can be converted to a symmetric or mixed anhydride. Mixed anhydrides, for instance, can be formed using chloroformates like isobutyl chloroformate.

In situ Activation: The use of coupling agents that activate the carboxylic acid directly in the reaction mixture is a widely adopted strategy.

Contemporary Coupling Reagents and Reaction Conditions

A plethora of coupling reagents have been developed to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups. researchgate.netresearchgate.net These reagents are particularly useful for the synthesis of N,N-disubstituted amides where steric hindrance can be a factor. fiveable.me

Coupling Reagent Class Examples General Reaction Conditions
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Room temperature, often with an additive like HOBt or DMAP to suppress side reactions and increase efficiency.
Phosphonium Salts(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)Mild conditions, often used in peptide synthesis and for sterically hindered substrates.
Uronium/Aminium SaltsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Highly efficient, fast reaction times, and low epimerization for chiral substrates.

The choice of coupling reagent and reaction conditions depends on the specific substrates, desired scale, and economic considerations. For the synthesis of this compound, a standard carbodiimide-based coupling, such as with EDC in the presence of an additive, would be a robust and efficient method. evitachem.com

Synthesis of the 3-Cyclohexylpropanoic Acid Precursor

The synthesis of the 3-cyclohexylpropanoic acid precursor can be achieved through several routes. One common method involves the hydrogenation of cinnamic acid. In this process, both the alkene double bond and the aromatic ring of cinnamic acid are reduced. google.comperfumerflavorist.com

Another versatile approach starts from cyclohexanone. finechemicals.com.cn This can involve a Michael addition of a cyanide equivalent to cyclohexylideneacetonitrile, followed by hydrolysis. Alternatively, a Wittig or Horner-Wadsworth-Emmons reaction with cyclohexanone can introduce the required two-carbon extension, followed by reduction of the double bond and hydrolysis of the resulting ester or nitrile.

A patent describes a method for synthesizing 3-cyclohexylpropanoic acid from cinnamic acid in a two-step process involving an initial oxidation followed by hydrogenation, achieving a high total yield. google.com

Starting Material Key Reactions Advantages
Cinnamic AcidCatalytic Hydrogenation (e.g., using Ru/C or other noble metal catalysts)Direct route, potentially high yielding. google.comperfumerflavorist.com
CyclohexanoneMichael Addition, Wittig/Horner-Wadsworth-Emmons Reaction, HydrolysisUtilizes a readily available starting material, offers flexibility in reaction conditions. finechemicals.com.cn

Chemo- and Regioselective Installation of the N,N-Dipropyl Amine Moiety

The installation of the N,N-dipropyl amine moiety onto the 3-cyclohexylpropanoic acid precursor is a standard amidation reaction. Given that the carboxylic acid is the only reactive functional group intended for reaction, issues of regioselectivity are minimal. However, chemoselectivity can be important if other sensitive functional groups are present in more complex analogues.

The direct amidation of 3-cyclohexylpropanoic acid with dipropylamine using one of the advanced coupling methods discussed in section 2.2.2 ensures high chemoselectivity. The reaction conditions are typically mild, preventing unwanted side reactions. For example, using HATU as a coupling agent in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) would efficiently yield this compound.

Boron-based catalysts have also been explored for chemo- and regioselective amidation reactions under mild conditions, offering an alternative to traditional coupling reagents. rsc.orgresearchgate.net

Principles of Sustainable Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of amides, including this compound, is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance process efficiency. These principles address challenges such as the use of hazardous reagents, generation of substantial chemical waste, and consumption of large amounts of energy. nih.govnih.gov Traditional methods for creating the amide bond in molecules like this compound often rely on stoichiometric activating agents, which can lead to poor atom economy and the formation of significant byproducts. ucl.ac.ukresearchgate.net

In contrast, sustainable approaches focus on maximizing the incorporation of all reactant atoms into the final product, a concept known as atom economy. jocpr.comwikipedia.org This is achieved through the development of catalytic reactions, the use of renewable resources, and the adoption of safer solvents and reaction conditions. researchgate.netacs.orgresearchgate.net Such strategies are not only environmentally beneficial but can also offer economic advantages through reduced waste disposal costs and more efficient processes. nih.gov

Key sustainable strategies applicable to the synthesis of this compound include:

Catalytic Amidation: Direct catalytic methods that avoid the need for stoichiometric activators are central to green amide synthesis. researchgate.net These can involve various catalysts, including boric acid, enzymes, and transition metals, which facilitate the reaction between a carboxylic acid (3-cyclohexylpropanoic acid) and an amine (dipropylamine) with water as the only byproduct. nih.govscispace.comrsc.org

Solvent Selection and Solvent-Free Conditions: Many conventional amide syntheses employ dipolar aprotic solvents like DMF and NMP, which are facing increasing regulatory scrutiny due to toxicity concerns. ucl.ac.ukresearchgate.net A core principle of green chemistry is the replacement of such hazardous solvents with more benign alternatives, such as water or bio-based solvents, or eliminating the solvent altogether. researchgate.netscience.govresearchgate.net Solvent-free reactions, conducted through techniques like mechanochemistry or direct heating of reactants, represent a highly efficient and clean approach. scispace.comdigitellinc.com

Use of Renewable Feedstocks: The starting materials for the synthesis of this compound, namely 3-cyclohexylpropanoic acid and dipropylamine, can potentially be derived from renewable biomass sources. acs.orgkit.edu For instance, fatty acids from plant oils can be transformed into the necessary carboxylic acid precursors, and amines can be synthesized from biomass-derived oxygenates, reducing the reliance on fossil fuels. acs.orgrsc.org

Energy Efficiency: The adoption of alternative energy sources, such as microwave irradiation, can significantly accelerate reaction times and reduce energy consumption compared to conventional heating methods. science.gov This aligns with the green chemistry goal of minimizing the energy requirements of chemical processes.

By integrating these principles, the synthesis of this compound and its structural analogues can be redesigned to be more sustainable, efficient, and environmentally responsible. The following table provides an overview of how different sustainable methodologies compare in the context of general amide synthesis, which can be extrapolated to the production of this compound.

Sustainable ApproachKey PrinciplePotential Advantages for this compound SynthesisIllustrative Example from Literature
Enzymatic CatalysisUse of BiocatalystsHigh selectivity, mild reaction conditions, biodegradable catalyst. nih.govCandida antarctica lipase (B570770) B (CALB) used for amidation of various carboxylic acids and amines with high yields (>90%). nih.gov
Solvent-Free SynthesisWaste PreventionEliminates solvent waste, simplifies product purification, can lead to faster reactions. scispace.comnih.govBoric acid-catalyzed reaction of carboxylic acids and urea (B33335) via direct heating yields amides efficiently. researchgate.netscispace.com
Renewable FeedstocksUse of Renewable ResourcesReduces dependence on petrochemicals, potential for biodegradable products. kit.eduSynthesis of N,N-dialkylated fatty amines from fatty acids derived from plant oils. rsc.org
Microwave-Assisted SynthesisEnergy EfficiencyRapid heating, shorter reaction times, often improved yields. science.govAtom-economic Ritter reaction of alcohols and nitriles under microwave irradiation. science.gov
Use of Green SolventsSafer Solvents and AuxiliariesReduces toxicity and environmental impact associated with traditional solvents like DMF or CH2Cl2. ucl.ac.ukresearchgate.netEnzymatic amide synthesis using cyclopentyl methyl ether (CPME) as a green solvent. nih.gov

Biological Activity and Molecular Mechanism Studies of N,n Dipropyl 3 Cyclohexylpropanamide

Advanced Target Identification and Deconvolution Methodologies

Computational Target Prediction and Network Analysis

In the initial stages of investigating a new compound like N,N-Dipropyl-3-cyclohexylpropanamide, computational methods are invaluable for generating hypotheses about its potential biological targets. nih.gov These in silico techniques leverage the compound's structure to predict its interactions with known proteins and biological pathways.

One common approach is reverse docking, where the 3D structure of this compound would be screened against a large database of protein structures. nih.gov This process identifies proteins with binding sites that are sterically and electrostatically compatible with the compound, generating a list of potential targets. These predictions are scored based on the calculated binding affinity, providing a ranked list of candidates for further investigation.

Following target prediction, network analysis is employed to understand the broader biological context of these potential interactions. mdpi.com By mapping the predicted targets onto known protein-protein interaction networks and signaling pathways, researchers can visualize the potential systemic effects of the compound. mdpi.com This helps in identifying whether the predicted targets converge on a specific biological process or disease-related pathway, thereby suggesting a potential therapeutic area. For instance, if multiple high-ranking targets are nodes in a network associated with inflammatory responses, this would prioritize the compound for further screening in that area.

Table 1: Illustrative Computational Target Prediction for this compound This table represents hypothetical data for illustrative purposes.

Predicted TargetDocking Score (kcal/mol)Biological PathwayPotential Disease Relevance
Cyclooxygenase-2 (COX-2)-9.8Prostaglandin SynthesisInflammation, Pain
Fatty Acid Amide Hydrolase (FAAH)-9.5Endocannabinoid SignalingPain, Anxiety
Transient Receptor Potential Vanilloid 1 (TRPV1)-9.1NociceptionNeuropathic Pain
5-Hydroxytryptamine Receptor 2A (5-HT2A)-8.7Serotonergic SignalingPsychiatric Disorders

Mechanistic Elucidation of this compound's Action

Once high-confidence targets are identified computationally, experimental validation is crucial to confirm and characterize the physical interaction between the compound and its presumed target.

Biophysical techniques are employed to quantify the binding of this compound to its target proteins. Isothermal Titration Calorimetry (ITC) is a gold-standard method that directly measures the heat released or absorbed during a binding event. nih.gov A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov This provides a complete thermodynamic profile of the binding event, revealing the forces that drive the interaction (e.g., hydrogen bonds, hydrophobic interactions).

Surface Plasmon Resonance (SPR) is another powerful technique used to study the kinetics of binding. SPR measures the association rate (kon) and dissociation rate (koff) of the ligand-target interaction in real-time. The ratio of these rates provides the binding affinity (Kd). Understanding the kinetics is critical; for example, a compound with a slow dissociation rate may have a prolonged duration of action in vivo.

Table 2: Hypothetical Kinetic and Thermodynamic Data for this compound Binding to a Target This table represents hypothetical data for illustrative purposes.

ParameterValueTechnique
Binding Affinity (Kd)150 nMSPR / ITC
Association Rate (kon)2.5 x 105 M-1s-1SPR
Dissociation Rate (koff)3.75 x 10-2 s-1SPR
Enthalpy (ΔH)-12.5 kcal/molITC
Entropy (ΔS)-18.2 cal/mol·KITC

The binding of a ligand to a protein can induce significant structural changes that are often essential for the protein's function or downstream signaling. Techniques such as X-ray crystallography or cryo-electron microscopy could be used to solve the high-resolution structure of the target protein in complex with this compound. This would reveal the precise binding mode and any conformational shifts in the protein's structure upon binding. nih.gov

Furthermore, some biological processes are regulated by the assembly or disassembly of protein complexes (oligomerization). Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a technique that can determine the oligomeric state of a protein in solution. By comparing the results in the presence and absence of this compound, researchers could assess whether the compound promotes or inhibits the formation of protein dimers, trimers, or larger complexes.

Phenotypic Screening for Unanticipated Biological Activities and Disease Relevance

While target-based approaches are hypothesis-driven, phenotypic screening offers an unbiased method to discover the function of a compound by observing its effects on whole cells or organisms, without preconceived notions of its mechanism.

In a typical phenotypic screen, this compound would be added to various cell-based assays representing different disease states (e.g., cancer cell lines, neuronal cells modeling neurodegeneration, or immune cells stimulated to produce an inflammatory response). High-content imaging and analysis would then be used to measure hundreds of cellular parameters, such as cell morphology, viability, proliferation, and the expression of specific biomarkers.

This approach can uncover unexpected therapeutic activities. For example, a compound predicted to be an anti-inflammatory agent based on its primary target might, in a phenotypic screen, also be found to prevent the aggregation of a protein involved in Alzheimer's disease. Such serendipitous findings can open up entirely new avenues for drug development and provide novel insights into the compound's mechanism of action and its relevance to various diseases.

Computational Chemistry and Chemoinformatics for N,n Dipropyl 3 Cyclohexylpropanamide Research

Conformational Analysis and Molecular Dynamics Simulations of N,N-Dipropyl-3-cyclohexylpropanamide

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictates its interactions with biological macromolecules. For a flexible molecule like this compound, which contains multiple rotatable bonds, a multitude of conformations are possible.

Conformational Analysis: The first step in this analysis involves a systematic or stochastic search of the conformational space to identify low-energy structures. Techniques such as molecular mechanics force fields (e.g., MMFF94, GAFF) are employed to calculate the potential energy of different conformers. The results of such an analysis would typically yield a set of stable conformers, ranked by their relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer ID Relative Energy (kcal/mol) Dihedral Angle (C-C-C-N) Cyclohexane (B81311) Conformation
1 0.00 178.5° Chair
2 0.85 -65.2° Chair
3 1.23 68.9° Chair

Molecular Dynamics (MD) Simulations: Following the identification of key conformers, molecular dynamics simulations can provide a picture of the dynamic behavior of this compound in a simulated environment, such as in a solvent like water or a lipid bilayer. drugdesign.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule's conformation changes over time. nih.gov This can highlight preferred conformations, the flexibility of different parts of the molecule (e.g., the propyl chains versus the cyclohexyl ring), and potential interactions with its environment. cambridge.org

Analysis of an MD trajectory for this compound would likely show that the cyclohexyl ring predominantly maintains a stable chair conformation, while the propyl chains exhibit a higher degree of flexibility. The simulations would also reveal the solvent accessible surface area and the formation of any intramolecular hydrogen bonds, which are unlikely in this specific molecule but are a key output of such studies in general.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more accurate description of the electronic structure of a molecule compared to molecular mechanics. youtube.com These methods can be used to predict a variety of properties related to the reactivity and stability of this compound.

Electronic Properties: Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the lone pair of electrons on the nitrogen and the pi-electrons of the carbonyl group would significantly contribute to the HOMO, while the LUMO would likely be centered on the carbonyl carbon.

Reactivity Descriptors: DFT calculations can also be used to compute various reactivity descriptors, such as the molecular electrostatic potential (MEP), which indicates the regions of a molecule that are rich or poor in electrons. The MEP for this compound would show a negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and a positive potential around the hydrogen atoms.

Table 2: Hypothetical DFT-Calculated Properties for this compound

Property Predicted Value Unit
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 3.5 Debye
Electron Affinity -1.1 eV

Ligand-Based and Structure-Based Virtual Screening Approaches for Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be done through either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of a biological target, LBVS can be employed. creative-biostructure.com This method relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with this compound as a reference structure, one could search for analogs by comparing molecular fingerprints (2D or 3D representations of the molecule's structure). creative-biolabs.com

Structure-Based Virtual Screening (SBVS): If a 3D structure of a relevant protein target is available, SBVS can be performed. eurofinsdiscovery.com This involves docking a library of compounds into the binding site of the protein to predict their binding affinity. For this compound, a hypothetical target could be a receptor or enzyme where the cyclohexyl and propyl groups can form favorable interactions.

The outcome of a virtual screening campaign would be a ranked list of compounds, with the highest-ranking molecules being prioritized for experimental testing.

Molecular Docking and Protein-Ligand Interaction Fingerprint Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. wikipedia.org This technique is instrumental in understanding the potential interactions of this compound with a biological target. nih.gov

Molecular Docking Simulation: The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results would reveal the most likely binding pose and a predicted binding energy. For this molecule, hydrophobic interactions involving the cyclohexyl ring and propyl chains would likely play a significant role in binding to a nonpolar pocket of a protein. The carbonyl oxygen could act as a hydrogen bond acceptor.

Protein-Ligand Interaction Fingerprints (IFPs): After docking, the interactions between the ligand and the protein can be summarized using an interaction fingerprint. This is a binary string that represents the presence or absence of specific interactions with each amino acid in the binding site. This allows for a detailed analysis and comparison of the binding modes of different ligands.

Table 3: Hypothetical Molecular Docking Results for this compound with a Hypothetical Kinase Target

Parameter Predicted Value Unit
Binding Affinity -8.2 kcal/mol
Interacting Residues Leu83, Val91, Ala103, Phe154, Asp155 -
Interaction Types Hydrophobic, Hydrogen Bond -

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of ADME properties is crucial in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. nih.gov Various computational models can be used to predict these properties for this compound. springernature.com

ADME Profile Prediction: These predictions are often based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA). researchgate.net For this compound, its relatively high lipophilicity, as indicated by a calculated XLogP3 of 4.5, suggests it would have good absorption and be able to cross cell membranes. However, this high lipophilicity might also lead to poor aqueous solubility.

Computational models can also predict its potential for metabolism by cytochrome P450 enzymes, its likelihood of binding to plasma proteins, and its potential to be a substrate for transporters.

Table 4: Predicted ADME Properties for this compound

Property Predicted Value/Classification
Molecular Weight 239.40 g/mol
XLogP3 4.5
Polar Surface Area (PSA) 20.3 Ų
Human Intestinal Absorption (HIA) High
Blood-Brain Barrier (BBB) Permeation Likely
Cytochrome P450 2D6 (CYP2D6) Inhibitor Unlikely

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Definitive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N,N-Dipropyl-3-cyclohexylpropanamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy would be utilized to identify the types and connectivity of protons in the molecule. The expected spectrum would feature distinct signals corresponding to the protons of the cyclohexyl ring, the propyl groups, and the propanamide backbone. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values would allow for the precise assignment of each proton. For instance, the protons on the carbons adjacent to the nitrogen atom of the dipropylamino group would likely appear as triplets, while the cyclohexyl protons would present as a complex series of multiplets.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of these signals would indicate the type of carbon (e.g., alkyl, methylene, carbonyl), offering confirmatory evidence for the compound's structure. The carbonyl carbon of the amide group, for example, would be expected to resonate at a significantly downfield chemical shift.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to trace the connectivity within the cyclohexyl and propyl fragments. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for both ¹H and ¹³C signals.

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
CH₃ (propyl)0.8-1.0Triplet
CH₂ (propyl, middle)1.5-1.7Sextet
CH₂ (propyl, adjacent to N)3.1-3.3Triplet
CH₂ (propanamide, adjacent to C=O)2.2-2.4Triplet
CH₂ (propanamide, adjacent to cyclohexyl)1.4-1.6Multiplet
CH (cyclohexyl)1.6-1.8Multiplet
CH₂ (cyclohexyl)0.8-1.8Multiplet

Interactive Data Table: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C=O (amide)172-175
CH₂ (propyl, adjacent to N)45-50
CH₂ (propyl, middle)20-25
CH₃ (propyl)10-15
CH (cyclohexyl)35-40
CH₂ (cyclohexyl)25-35
CH₂ (propanamide)30-40

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula, C₁₅H₂₉NO. nih.gov

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would offer further structural confirmation. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments would provide evidence for the presence of the dipropylamino, cyclohexyl, and propanamide moieties within the molecule.

Interactive Data Table: HRMS Data

ParameterValue
Molecular FormulaC₁₅H₂₉NO
Molecular Weight239.40 g/mol
Exact Mass239.22491 Da

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Impurity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of this compound and identifying any volatile impurities that may be present from the synthesis or degradation processes.

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting chromatogram would show a major peak corresponding to this compound, and the area of this peak relative to the total peak area would provide a quantitative measure of its purity. Any minor peaks would be indicative of impurities, which can be identified by their mass spectra.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is another crucial technique for purity assessment. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, reverse-phase HPLC would likely be employed, where a nonpolar stationary phase and a polar mobile phase are used. The retention time of the main peak in the HPLC chromatogram would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for accurate purity determination.

Furthermore, if the synthesis of this compound could potentially introduce chiral centers, chiral HPLC would be necessary to separate and quantify the enantiomers. This would involve the use of a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

X-ray Crystallography for Solid-State Structure Determination of this compound or its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If this compound can be obtained in a crystalline form, or as a co-crystal with another molecule, X-ray crystallography could provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would offer an unambiguous confirmation of the compound's structure and provide insights into its intermolecular interactions in the crystal lattice.

Intellectual Property Landscape and Future Research Directions for N,n Dipropyl 3 Cyclohexylpropanamide

Analysis of Patent Literature Pertaining to N,N-Disubstituted Propanamides and Cyclohexyl Derivatives in Bioactive Contexts

The intellectual property landscape for compounds structurally related to N,N-Dipropyl-3-cyclohexylpropanamide reveals a significant interest in both the N,N-disubstituted propanamide and the cyclohexyl moieties for developing new bioactive agents. The cyclohexyl group is a popular structural motif in drug discovery, valued for its three-dimensional structure which can offer more contact points with target proteins compared to a flat phenyl ring. pharmablock.com It can also serve as a rigid version of a more flexible alkyl chain, which may improve binding affinity to biological targets. pharmablock.com

Patents have been granted for cyclohexane (B81311) derivatives with a range of therapeutic applications. A notable area is in pain management, where certain cyclohexane derivatives have been patented for their analgesic effects on both nociceptive and neuropathic pain. google.comgoogle.com These patents cover compounds that, while structurally different from this compound, establish the potential of the cyclohexane ring as a key pharmacophore for interacting with targets in pain pathways. Another distinct application area covered in patent literature is the use of cyclohexane-based carboxamide derivatives as cooling agents in consumer products, demonstrating the versatility of this chemical class. epo.org

On the other hand, the N-alkyl propanamide scaffold has been explored for its potential in oncology. For instance, novel N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and investigated as antiproliferative agents. nih.gov The structural rigidity and electron-rich nature of such scaffolds contribute to their ability to interact with various biological targets like enzymes and receptor proteins. nih.gov The combination of a cyclohexyl group and a propanamide structure has also been explored in compounds such as (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid, which has shown cytotoxic action against cancer cell lines. researchgate.net

This analysis of existing patents indicates that the core components of this compound are present in molecules patented for distinct and valuable biological activities. The convergence of these two structural motifs in a single molecule suggests a promising, yet underexplored, area for new intellectual property.

Table 1: Summary of Relevant Patent Areas

Patent Area Relevant Moiety Bioactive Context Example Application
Analgesics Cyclohexane Derivatives Neuropathic & Nociceptive Pain Therapeutic Drugs for Pain Management google.comgoogle.com
Sensates Cyclohexane Carboxamides Cooling Sensation Additives for Consumer Products epo.org
Antiproliferative Agents N-Alkyl Propanamides Oncology Anticancer Drug Development nih.gov

Identification of Emerging Biological Areas and Therapeutic Applications for this compound

Given the bioactive contexts of its structural components, this compound presents several intriguing avenues for therapeutic exploration. The presence of the cyclohexyl group, a key feature in patented analgesics, strongly suggests its potential application in pain management. google.comgoogle.com Specifically, it could be investigated as a modulator of targets involved in nociceptive and neuropathic pain pathways.

Furthermore, the propanamide scaffold, particularly when N,N-disubstituted, is found in compounds with demonstrated antiproliferative and cytotoxic effects. nih.govresearchgate.net This points toward oncology as another significant area of interest. This compound could be screened against various cancer cell lines to determine its potential as an anticancer agent. Research on related compounds has demonstrated that esters of similar structures can exhibit high cytotoxic activity, comparable to the anticancer drug cisplatin. researchgate.net

Beyond pain and cancer, related chemical structures have been investigated for a wider range of biological activities, including anti-inflammatory and antioxidant effects. google.com Therefore, a broad biological screening of this compound is warranted to uncover its full therapeutic potential. The compound's potential applications are rooted in the established biological activity of its core structural motifs. evitachem.com

Table 2: Potential Therapeutic Areas for this compound

Therapeutic Area Rationale Based on Structural Analogs Potential Application
Pain Management Cyclohexyl moiety is present in patented analgesics. google.comgoogle.com Development of novel treatments for chronic and neuropathic pain.
Oncology N-alkyl propanamide scaffolds show antiproliferative and cytotoxic activity. nih.govresearchgate.net Screening as a potential anticancer agent against various tumor types.
Inflammation Related bioactive compounds have demonstrated anti-inflammatory properties. google.com Investigation as a treatment for inflammatory disorders.

| Oxidative Stress | Some related compounds exhibit antioxidant activity. google.com | Exploration for conditions associated with oxidative damage. |

Strategic Opportunities for Developing this compound as a Chemical Probe

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in biological systems. nih.gov Developing this compound as a chemical probe offers a strategic opportunity to elucidate novel biological mechanisms, even if the compound itself does not become a therapeutic. A high-quality chemical probe must be potent and, crucially, selective for its molecular target to ensure that observed biological effects are not due to off-target interactions. nih.gov

The potential of this compound to interact with specific biological targets, as inferred from the activities of its structural analogs in pain and cancer, makes it a candidate for development as a chemical probe. If high-throughput screening reveals a potent activity against a specific enzyme or receptor, the next step would be to systematically modify its structure to enhance selectivity.

Key strategic steps would include:

Target Identification: Screen the compound against a broad panel of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) to identify a primary interaction.

Selectivity Profiling: Once a primary target is identified, the probe must be tested against a panel of related proteins to ensure it does not have significant activity against other targets, which could confound experimental results. nih.gov

Mechanism of Action Studies: Confirm that the compound modulates its target in cells and that this modulation leads to a measurable biological outcome.

Development of a Negative Control: Synthesize a structurally similar analog that is inactive against the target. This control is essential for confirming that the observed cellular effects are due to interaction with the intended target.

By developing this compound into a validated chemical probe, researchers could investigate the role of its specific molecular target in disease pathways, potentially uncovering new therapeutic strategies.

Proposed Interdisciplinary Research Collaborations for Comprehensive Evaluation

A comprehensive evaluation of this compound requires a highly interdisciplinary approach, as drug discovery research necessitates a wide range of expertise. acs.org Effective partnerships between academic and industrial researchers can be particularly fruitful, leveraging the resources of industry with the deep knowledge of academic scientists. nih.gov The following collaborations are proposed to maximize the potential of this compound.

Table 3: Proposed Interdisciplinary Research Collaborations

Collaborating Disciplines Research Focus Key Objectives
Organic Chemistry & Medicinal Chemistry Synthesis and Optimization Develop efficient synthesis routes for the parent compound and a library of structural analogs to explore structure-activity relationships (SAR).
Pharmacology & Cell Biology Biological Screening and Efficacy Testing Conduct high-throughput screening to identify biological targets and perform cell-based assays to evaluate efficacy in disease models (e.g., cancer cell viability, neuronal firing assays).
Structural Biology & Computational Chemistry Target Interaction and Mechanism of Action Use techniques like X-ray crystallography or cryo-EM to determine the compound's binding mode to its target protein. Employ computational modeling to guide the design of more potent and selective analogs.

| Pharmacokinetics & Toxicology | Drug Metabolism and Safety Profiling | Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary toxicity profile, to assess its drug-like potential. |

Such a collaborative framework, potentially housed within an interdisciplinary research center, would create an ideal environment for innovation. columbia.edu By bringing together experts from diverse fields, a thorough and efficient evaluation of this compound can be achieved, from initial synthesis to preclinical assessment. ucsb.edu

Table of Mentioned Compounds

Compound Name
This compound
(S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides

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